molecular formula C30H58NaO7S+ B152860 Sodium ditridecyl sulfosuccinate CAS No. 2673-22-5

Sodium ditridecyl sulfosuccinate

Cat. No. B152860
CAS RN: 2673-22-5
M. Wt: 585.8 g/mol
InChI Key: YWQIGRBJQMNGSN-UHFFFAOYSA-M
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Description

Sodium ditridecyl sulfosuccinate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the behavior of sulfosuccinate derivatives. For instance, dioctyl sodium sulfosuccinate (DSS) is an anionic detergent widely used as a laxative and stool softener, as described in the first paper . The fourth paper discusses the synthesis and surface activities of various sodium sulfosuccinates, indicating that these compounds generally have low critical micelle concentrations and strong emulsifying and foaming abilities .

Synthesis Analysis

The synthesis of sodium sulfosuccinate derivatives can involve starting materials such as alcohols, maleic anhydride, and ethylene glycol, as indicated in the fourth paper . The paper also mentions the use of IR and 1H NMR for the structural identification of the synthesized compounds. Although the synthesis of sodium ditridecyl sulfosuccinate is not explicitly described, the methods used for other sulfosuccinates could be applicable.

Molecular Structure Analysis

The molecular structure of sodium sulfosuccinate derivatives can be complex, as shown in the third paper, which discusses the crystal and molecular structure of sodium 5-sulfosalicylate dihydrate . The paper provides details on the coordination modes and bond distances within the molecule, which are crucial for understanding the reactivity and interactions of the compound. These structural insights are valuable for predicting the behavior of sodium ditridecyl sulfosuccinate.

Chemical Reactions Analysis

The reactivity of sodium sulfosuccinate derivatives can vary. For example, the third paper describes the reactivity of a sodium sulfosalicylate complex with copper(II) and adenine, leading to the formation of a new complex . This indicates that sulfosuccinate derivatives can participate in coordination reactions and potentially form complexes with metals, which could be relevant for sodium ditridecyl sulfosuccinate.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulfosuccinate derivatives are influenced by their molecular structure. The first paper suggests that dioctyl sodium sulfosuccinate does not significantly affect the output of solids or water in the human intestine, which is a physical property related to its function as a laxative . The fourth paper provides evidence that sodium sulfosuccinates have good surface activity, as demonstrated by their low critical micelle concentrations and strong emulsifying and foaming abilities . These properties are essential for applications in detergents and other industries.

Scientific Research Applications

Sodium Compounds in Clinical Applications

Sodium Nitroprusside : Sodium nitroprusside, while not Sodium ditridecyl sulfosuccinate, provides a context for sodium compounds' significance in clinical settings, particularly as a vasodilator in various surgical and acute conditions. This compound demonstrates the breadth of sodium-based drugs in acute care, highlighting the potential research interests in sodium compounds for their rapid physiological effects (Hottinger et al., 2014).

Sulfonamide Antibiotics and their Applications

Sulfonamide Antibiotics : Sulfonamides represent a significant class of synthetic antibiotics, with applications extending beyond bacterial infections to include uses as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This underscores the chemical versatility and therapeutic breadth of sulfonamide compounds, suggesting a wide array of research and application areas for sulfonamide derivatives (Gulcin & Taslimi, 2018).

Sulfonamide Resistance Research

Antibiotic Resistance : Research on sulfonamide resistance genes in Salmonella spp. illustrates the ongoing scientific interest in understanding and mitigating antibiotic resistance, a critical issue in both human healthcare and veterinary medicine. This area of study emphasizes the importance of monitoring and managing resistance mechanisms to maintain the effectiveness of sulfonamide antibiotics and related compounds (Pavelquesi et al., 2021).

properties

IUPAC Name

sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQIGRBJQMNGSN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7050408
Record name Sodium ditridecylsulfosuccinate
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Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [MP Biomedical MSDS]
Record name Sodium bis(tridecyl) sulfosuccinate
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Product Name

Sodium ditridecyl sulfosuccinate

CAS RN

2673-22-5
Record name Butanedioic acid, sulfo-, 1,4-ditridecyl ester, sodium salt
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Record name Butanedioic acid, 2-sulfo-, 1,4-ditridecyl ester, sodium salt (1:1)
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Record name Sodium ditridecylsulfosuccinate
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Record name Sodium 1,2-bis(tridecyloxycarbonyl)ethanesulphonate
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Record name DITRIDECYL SODIUM SULFOSUCCINATE
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